3,4-二羟基-1H-吡咯-2,5-二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

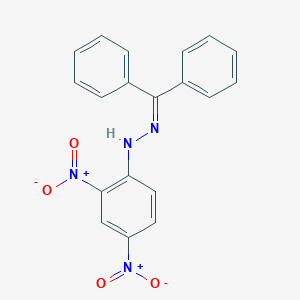

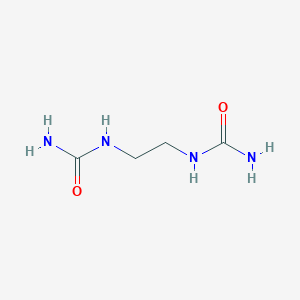

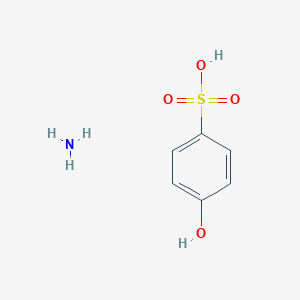

The compound of interest, dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, is a derivative of pyrrole, which is a five-membered heterocyclic compound. Pyrrole derivatives are significant in various chemical syntheses due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The papers provided discuss several related pyrrole derivatives and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions or substitutions on pre-existing pyrrole frameworks. For instance, the synthesis of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate is characterized by spectroscopic methods and quantum chemical calculations, indicating an exothermic and spontaneous reaction at room temperature . Another example is the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate through a Hantzsch condensation reaction promoted by microwave irradiation . These methods highlight the versatility of pyrrole chemistry in generating a wide array of functionalized compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using spectroscopic techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, complemented by quantum chemical calculations . The vibrational analysis and topological parameters from bond critical points (BCP) calculated by Bader's 'Atoms in molecules' (AIM) theory provide insights into the strength and nature of intra- and intermolecular interactions, such as hydrogen bonding, which is crucial for dimer formation .

Chemical Reactions Analysis

Pyrrole derivatives participate in various chemical reactions, including Michael addition and condensation reactions. For example, methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones to yield complex heterocyclic structures . The reactivity of these compounds is often predicted using local electronic descriptors and molecular electrostatic potential surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are closely related to their molecular structure. The thermodynamic parameters indicate that the formation of these compounds is generally exothermic and spontaneous at room temperature . The binding energies of dimers, calculated using DFT and AIM, suggest strong intermolecular interactions . The local reactivity descriptors, such as Fukui functions and electrophilicity indices, are used to determine the reactive sites within the molecules .

科学研究应用

Continuous Flow Synthesis

A study by Drop et al. (2017) highlights the use of continuous flow ring-closing metathesis as an environmentally-friendly route to synthesize 2,5-dihydro-1H-pyrrole-3-carboxylates, a key building block for high-value pyrroles. The study demonstrated the efficiency of dimethyl carbonate as a green solvent under continuous flow conditions, achieving high yield and scalability (Drop et al., 2017).

Molecular Structure and Spectral Analyses

Singh et al. (2013) focused on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their research provided insights into the properties of the compound through quantum chemical calculations and vibrational analysis, indicating potential applications in material science (Singh et al., 2013).

Nucleophilic Addition Reactions

The study by Silaichev et al. (2012) explored the [3 + 3]-nucleophilic addition of acyclic enamino ketones to dimethyl 1-aryl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, leading to the synthesis of complex pyrrole derivatives. This method represents a novel approach to accessing bridged heterocyclic systems with potential for further chemical exploration (Silaichev et al., 2012).

Experimental and Computational Studies

Another significant contribution to the field comes from Singh et al. (2014), who conducted an experimental and computational study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Their work includes vibrational analysis and DFT studies, suggesting the material's suitability for forming new heterocyclic compounds and potential use in non-linear optical applications (Singh et al., 2014).

Antimicrobial Properties

A study focused on synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives evaluated their in vitro antimicrobial activities. The findings indicate that these compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as new antimicrobial agents (Hublikar et al., 2019).

安全和危害

属性

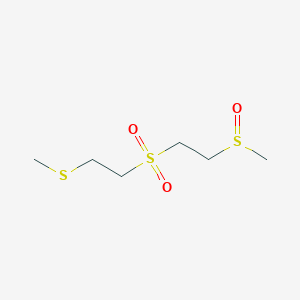

IUPAC Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBGHYMHYWRHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369463 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

CAS RN |

1632-19-5 |

Source

|

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)

![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)